HIV-1 integrase inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

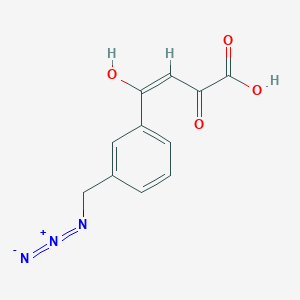

C11H9N3O4 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+ |

InChI Key |

ZIRLWIWYZCQZJW-WEVVVXLNSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of HIV-1 Integrase Strand Transfer Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Integrase Strand Transfer Inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy (ART), effectively suppressing HIV-1 replication by targeting a critical step in the viral lifecycle. This guide provides an in-depth examination of the molecular mechanism by which these small molecules inhibit the HIV-1 integrase (IN) enzyme. We will explore the structure and function of the integrase enzyme, the specifics of the strand transfer reaction, the precise molecular interactions of INSTIs within the enzyme's active site, and the quantitative measures of their potency. Furthermore, this document details the key experimental protocols used to characterize these inhibitors and the genetic pathways leading to drug resistance.

The HIV-1 Integration Process: A Two-Step Catalysis

The integration of the reverse-transcribed viral DNA into the host cell's genome is an essential step for productive HIV-1 infection, and this process is catalyzed by the viral enzyme integrase.[1][2] Integrase is a 288-amino acid protein comprising three functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[3] The integration process is a two-step reaction:

-

3'-Processing: This initial step occurs in the cytoplasm within a large nucleoprotein complex known as the pre-integration complex (PIC).[2] Integrase binds to the long terminal repeat (LTR) sequences at the ends of the viral DNA and performs a specific endonucleolytic cleavage, removing a dinucleotide from each 3' end.[1][4][5] This reaction exposes a reactive 3'-hydroxyl group on the invariant CA dinucleotides.[4][5]

-

Strand Transfer: Following the migration of the PIC into the nucleus, the integrase, now assembled into a stable nucleoprotein complex on the viral DNA ends called the intasome, captures the host chromosome.[5][6][7] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA act as nucleophiles to attack the phosphodiester backbone of the host DNA.[5][8] This transesterification reaction covalently links the viral DNA to the host genome, forming the integrated provirus which serves as a template for viral gene transcription.[1]

Caption: The HIV-1 integration pathway from cytoplasm to nucleus.

Molecular Mechanism of Action of INSTIs

INSTIs are catalytic inhibitors that function at the active site of the integrase enzyme.[3] Their primary mechanism involves blocking the strand transfer reaction, thereby preventing the insertion of viral DNA into the host chromosome.[3][9]

The catalytic core domain of integrase contains a highly conserved D, D, E motif (Asp64, Asp116, and Glu152) which coordinates two divalent metal ions, typically Mg²⁺ or Mn²⁺.[3] These cations are essential for the catalytic activity of the strand transfer reaction.[3] INSTIs possess a pharmacophore with a metal-binding scaffold that effectively chelates these two Mg²⁺ ions in the active site.[10] This chelation displaces the reactive 3'-hydroxyl end of the viral DNA, preventing its nucleophilic attack on the host DNA.[10] By binding to the integrase-viral DNA complex (the intasome), INSTIs effectively trap this complex, preventing the completion of the integration process.[9][11] This mechanism explains why INSTIs are potent inhibitors of the strand transfer step but are ineffective against the 3'-processing step.[4][5]

Caption: INSTIs chelate Mg²⁺ ions in the integrase active site.

Quantitative Analysis of INSTI Potency

The potency of INSTIs is evaluated using various quantitative measures, with the half-maximal inhibitory concentration (IC₅₀) and the dissociation half-life (t₁/₂) being particularly informative. Second-generation INSTIs, such as dolutegravir (B560016) and bictegravir, exhibit significantly longer dissociation half-lives from the integrase-DNA complex compared to first-generation inhibitors like raltegravir (B610414) and elvitegravir (B1684570).[12][13][14] This prolonged binding is thought to contribute to their higher genetic barrier to resistance.[13]

| INSTI | Generation | Dissociation Half-life (t₁/₂) from Wild-Type IN-DNA Complex | Protein Binding | Plasma Half-life (t₁/₂) |

| Raltegravir (RAL) | First | 8.8 - 10 hours[12][15] | ~83%[16] | ~9 hours[16] |

| Elvitegravir (EVG) | First | 2.7 - 3.3 hours[12][15] | >99%[17] | 9.5 hours |

| Dolutegravir (DTG) | Second | 71 - 96 hours[12][13][14][15] | ~99%[17] | 13 - 14 hours[18] |

| Bictegravir (BIC) | Second | 163 hours[15] | >99%[19] | 15.9 - 20.9 hours[19] |

| Cabotegravir (CAB) | Second | 51 hours[15] | >99.8%[17] | 21 - 50 hours |

Key Experimental Protocols

The characterization of INSTIs relies on robust in vitro biochemical assays that measure the distinct catalytic activities of the integrase enzyme.[20]

Integrase Strand Transfer Assay

This assay is fundamental for identifying and characterizing inhibitors that specifically block the strand transfer step.

Objective: To measure the ability of HIV-1 integrase to covalently join a pre-processed viral DNA substrate to a target DNA molecule and to quantify the inhibitory effect of a compound on this reaction.

Methodology:

-

Reagents and Substrates:

-

Purified, recombinant full-length HIV-1 integrase.

-

A pre-processed donor DNA oligonucleotide mimicking one LTR end, often labeled with biotin.

-

A target DNA oligonucleotide, often labeled with digoxigenin (B1670575) (DIG).

-

Assay buffer containing HEPES, DTT, and a divalent cation (e.g., MnCl₂ or MgCl₂).

-

Test compound (potential INSTI) dissolved in DMSO.

-

-

Protocol Steps:

-

The reaction is typically performed in a 96-well microplate.

-

A solution of the test compound at various concentrations is pre-incubated with the HIV-1 integrase enzyme in the assay buffer. This allows the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the mixture of biotin-labeled donor DNA and DIG-labeled target DNA substrates.

-

The plate is incubated at 37°C for a set period (e.g., 1-18 hours) to allow the strand transfer reaction to proceed.[21]

-

The reaction is stopped, and the plate is washed to remove unbound reagents.

-

The amount of strand transfer product (biotin-DNA linked to DIG-DNA) is quantified, typically using an ELISA-based method with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal.

-

-

Data Analysis:

-

The signal generated is proportional to the amount of strand transfer activity.

-

The percentage of inhibition is calculated for each compound concentration relative to a DMSO control (no inhibitor).

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for a typical HIV-1 integrase strand transfer assay.

3'-Processing Assay

This assay is used to identify compounds that may inhibit the initial processing of the viral DNA ends and to confirm the specificity of INSTIs for the strand transfer step.

Objective: To measure the endonucleolytic activity of HIV-1 integrase on a DNA substrate mimicking the viral LTR end.

Methodology:

-

Reagents and Substrates:

-

Purified, recombinant HIV-1 integrase.

-

A DNA oligonucleotide substrate that mimics a single, unprocessed viral LTR DNA end. This substrate is often labeled, for instance, with a fluorescent tag.

-

Assay buffer as described for the strand transfer assay.

-

-

Protocol Steps:

-

The assay is set up similarly to the strand transfer assay, with pre-incubation of the enzyme and test compound.

-

The reaction is started by the addition of the labeled DNA substrate.

-

Following incubation at 37°C, the reaction is stopped.

-

The products of the reaction (the cleaved dinucleotide and the processed DNA strand) are separated from the unprocessed substrate, typically by gel electrophoresis or by using a detection method sensitive to the cleavage, such as time-resolved fluorescence.[22]

-

-

Data Analysis:

-

The amount of processed product is quantified.

-

The inhibitory activity of a compound is determined by the reduction in the amount of processed product formed.

-

Mechanisms of Resistance to INSTIs

Resistance to INSTIs emerges through the selection of specific amino acid substitutions in the integrase enzyme that reduce the binding affinity of the inhibitor.[23]

-

First-Generation INSTIs (Raltegravir, Elvitegravir): Resistance to these agents is often conferred by primary mutations such as N155H, Q148H/R/K, or Y143H/R/C.[2] These mutations can be associated with secondary mutations (e.g., G140S) that may compensate for a loss of viral fitness while maintaining high-level resistance.[2]

-

Second-Generation INSTIs (Dolutegravir, Bictegravir): These inhibitors have a higher genetic barrier to resistance.[24][25] While they are active against many viruses with resistance to first-generation INSTIs, specific mutations like G118R and R263K can emerge under dolutegravir pressure, though often with a significant cost to viral replication capacity.[25][26] Combinations of mutations, such as G140S+Q148H, can confer broad cross-resistance to multiple INSTIs.[10][27]

| Mutation | Typically Associated With | Impact on Susceptibility |

| Y143C/H/R | Raltegravir | Reduces susceptibility to Raltegravir and Elvitegravir.[27] |

| N155H | Raltegravir, Elvitegravir | Reduces susceptibility to first-generation INSTIs.[27][28] |

| Q148H/R/K + G140S/A/C | Raltegravir, Elvitegravir | High-level resistance to first-generation INSTIs; can reduce susceptibility to second-generation INSTIs.[27][28] |

| G118R | Dolutegravir | Reduces dolutegravir susceptibility, often with reduced viral fitness.[25][26] |

| R263K | Dolutegravir | Reduces dolutegravir susceptibility.[26][27] |

Conclusion

HIV-1 Integrase Strand Transfer Inhibitors are highly potent antiretroviral agents that act via a well-defined molecular mechanism. By chelating essential divalent metal ions in the integrase active site, they specifically block the strand transfer step of viral DNA integration, a critical process for viral replication. The development of second-generation INSTIs with longer target-binding residence times has led to improved resistance profiles, making them a preferred component of first-line HIV-1 treatment regimens. A thorough understanding of their mechanism of action, the assays used for their characterization, and the pathways of resistance is crucial for the ongoing development of new and more durable antiretroviral therapies.

References

- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3'-processing and strand transfer catalysed by retroviral integrase in crystallo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleoprotein intermediates in HIV-1 DNA integration: structure and function of HIV-1 intasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Structure-based modeling of the functional HIV-1 intasome and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dolutegravir (S/GSK1349572) exhibits significantly slower dissociation than raltegravir and elvitegravir from wild-type and integrase inhibitor-resistant HIV-1 integrase-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. journals.asm.org [journals.asm.org]

- 18. scispace.com [scispace.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HIV-1 integrase strand transfer inhibitors: a review of current drugs, recent advances and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. hivdb.stanford.edu [hivdb.stanford.edu]

The Vanguard of Antiretroviral Therapy: A Technical Guide to the Discovery and Development of Novel HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors, a class of antiretroviral drugs that has revolutionized the management of HIV/AIDS. This document delves into the core scientific principles, experimental methodologies, and critical data that have paved the way for the clinical success of these agents.

Introduction: Targeting the Final Step of Viral Integration

The HIV-1 integrase (IN) is one of the three essential enzymes encoded by the viral genome, alongside reverse transcriptase and protease.[1] Its primary role is to catalyze the integration of the reverse-transcribed viral DNA into the host cell's genome, a critical step for the establishment of a productive and persistent infection.[2][3] This process, which lacks a human counterpart, makes HIV-1 integrase an attractive and highly specific target for antiretroviral therapy.[3][4]

The development of HIV-1 integrase inhibitors can be broadly categorized into two main classes: Integrase Strand Transfer Inhibitors (INSTIs) and a newer class of allosteric inhibitors known as Non-Catalytic Site Integrase Inhibitors (NCINIs).[3] INSTIs, the cornerstone of current integrase-targeted therapy, effectively block the strand transfer step of integration.[5] This guide will focus primarily on the discovery and development of these groundbreaking inhibitors.

The HIV-1 Integration Pathway: A Step-by-Step Look

The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase. Understanding this pathway is fundamental to appreciating the mechanism of action of integrase inhibitors.

The process begins after the viral RNA genome is reverse-transcribed into a linear double-stranded cDNA molecule in the cytoplasm. This viral DNA, along with integrase and other viral and host proteins, forms a large nucleoprotein complex known as the pre-integration complex (PIC).[2][6][7] The PIC is then transported into the nucleus.

The core catalytic steps mediated by integrase are:

-

3'-Processing: Integrase binds to the ends of the viral DNA and catalytically removes a dinucleotide from each 3' end.[7] This step prepares the viral DNA for integration.

-

Strand Transfer: Inside the nucleus, the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[1][7] This reaction is facilitated by the integrase, which creates staggered nicks in the host DNA.

-

Gap Repair: The resulting gaps at the junctions of viral and host DNA are subsequently repaired by host cell enzymes, completing the integration process.[1]

Generations of Integrase Strand Transfer Inhibitors (INSTIs)

The clinical development of INSTIs has seen a rapid evolution, leading to first and second-generation compounds with improved efficacy, resistance profiles, and dosing convenience.

First-Generation INSTIs

Raltegravir and Elvitegravir were the first INSTIs to receive regulatory approval. While highly effective, they are characterized by a relatively low genetic barrier to resistance, meaning that a small number of viral mutations can lead to a significant loss of susceptibility.[8]

Second-Generation INSTIs

To address the limitations of the first-generation drugs, second-generation INSTIs were developed. These include Dolutegravir, Bictegravir, and Cabotegravir. They exhibit a higher genetic barrier to resistance and often retain activity against viruses that are resistant to first-generation INSTIs.

Quantitative Analysis of INSTI Activity

The potency of INSTIs is quantified using various in vitro assays. The most common metrics are the 50% inhibitory concentration (IC50) in biochemical assays and the 50% effective concentration (EC50) in cell-based antiviral assays.

| Inhibitor | Class | Wild-Type IC50 (nM) | Wild-Type EC50 (nM) | Key Resistance Mutations |

| Raltegravir | First-Generation | 2.2 - 5.3[5] | ~2-7 | Y143R, Q148H/K/R, N155H |

| Elvitegravir | First-Generation | 0.04 - 0.6[5] | ~0.7-1.7 | E92Q, T66I, Q148H/K/R, N155H |

| Dolutegravir | Second-Generation | ~0.2[5] | ~0.5-2.2 | R263K, G118R |

| Bictegravir | Second-Generation | ~0.2[5] | ~1.5-2.4 | G118R |

| Cabotegravir | Second-Generation | ~0.1[5] | ~0.2-0.5 | G118R, R263K |

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are representative values from published literature.

Key Experimental Protocols in INSTI Development

The discovery and characterization of novel HIV-1 integrase inhibitors rely on a suite of specialized in vitro and cell-based assays.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer step of the integration process.

Methodology:

-

Plate Coating: A 96-well plate is coated with a donor substrate DNA (DS DNA) that mimics the end of the HIV-1 long terminal repeat (LTR).[9]

-

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.[9]

-

Inhibitor Addition: The test compound (potential inhibitor) is added to the wells at various concentrations.

-

Strand Transfer Reaction: A target substrate DNA (TS DNA) is added to initiate the strand transfer reaction.[9]

-

Detection: The amount of integrated product is quantified, typically using an ELISA-based method with an antibody that specifically recognizes the integrated product.[9] The signal is inversely proportional to the inhibitory activity of the compound.

Cell-Based Antiviral Assay

These assays determine the efficacy of an inhibitor in a cellular context, which is more representative of the in vivo situation.

Methodology (using TZM-bl reporter cell line):

-

Cell Seeding: TZM-bl cells, which express the HIV-1 receptors and contain an integrated luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.[9]

-

Compound Addition: The test compounds are added to the cells at various concentrations.

-

Viral Infection: A known amount of HIV-1 is added to the wells to infect the cells.[9]

-

Incubation: The plates are incubated to allow for viral entry, reverse transcription, integration, and expression of viral proteins.

-

Luciferase Assay: After a set period, the cells are lysed, and luciferase activity is measured.[9] A decrease in luciferase signal indicates inhibition of HIV-1 replication.

Resistance Profiling

Identifying and characterizing viral resistance to new inhibitors is a critical part of the drug development process.

Methodology:

-

Genotypic Analysis: This involves sequencing the integrase gene from viruses that have been cultured in the presence of the inhibitor.[10][11] Specific mutations that arise are identified.

-

Phenotypic Analysis: Recombinant viruses containing the identified mutations are generated. The EC50 of the inhibitor against these mutant viruses is then determined in a cell-based antiviral assay and compared to the EC50 against the wild-type virus.[12] A significant increase in the EC50 value indicates resistance.

The Future of HIV-1 Integrase Inhibitor Development

The success of INSTIs has set a high bar for future antiretroviral therapies. Current research is focused on several key areas:

-

Next-Generation INSTIs: Developing inhibitors with even higher barriers to resistance and improved pharmacokinetic profiles, potentially allowing for less frequent dosing.

-

Long-Acting Formulations: The development of long-acting injectable formulations, such as Cabotegravir, offers a paradigm shift in HIV treatment, moving from daily oral pills to monthly or bi-monthly injections.

-

Novel Mechanisms of Action: Exploring inhibitors that target other aspects of integrase function, such as its interaction with host cell proteins like LEDGF/p75, could provide new avenues for overcoming resistance.[3]

Conclusion

The discovery and development of HIV-1 integrase inhibitors represent a triumph of modern medicinal chemistry and virology. These agents have become a cornerstone of highly active antiretroviral therapy (HAART), offering potent, well-tolerated, and convenient treatment options for people living with HIV. The continued exploration of novel inhibitors and delivery strategies promises to further improve the long-term management of HIV infection and bring us closer to the goal of an AIDS-free generation.

References

- 1. HIV integration - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 12. researchgate.net [researchgate.net]

HIV-1 Integrase Catalytic Core Domain: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and function of the Human Immunodeficiency Virus Type 1 (HIV-1) integrase catalytic core domain (CCD). HIV-1 integrase is an essential enzyme for viral replication, making it a key target for antiretroviral drug development.[1][2] This document details the structural characteristics, catalytic mechanism, and key amino acid residues of the CCD, and provides methodologies for relevant experimental procedures.

Structure of the HIV-1 Integrase Catalytic Core Domain

The HIV-1 integrase is a 32-kDa protein composed of three distinct domains: the N-terminal domain (NTD), the central catalytic core domain (CCD), and the C-terminal domain (CTD).[3] The CCD, spanning residues 50-212, is responsible for the catalytic activity of the enzyme.[3]

The crystal structure of the catalytically active core domain has been determined at resolutions as high as 1.6 Å.[4][5] The core feature of the CCD is a five-stranded β-sheet flanked by α-helices, a topology that places it within the superfamily of polynucleotidyl transferases, which also includes RNase H and the Holliday junction resolvase RuvC.[1] In its functional state, the CCD forms a dimer, with an extensive solvent-inaccessible interface of approximately 1300 Ų per monomer.[1] The active sites of the dimer are separated by about 35 Å.[6]

Table 1: Structural and Dimensional Data of the HIV-1 Integrase Catalytic Core Domain

| Parameter | Value | Reference |

| Residue Range | 50-212 | [3] |

| Crystal Structure Resolution | 1.6 - 2.8 Å | [4][5] |

| Dimer Interface Area | ~1300 Ų per monomer | [1] |

| Distance Between Active Sites in Dimer | ~35 Å | [6] |

| C-terminal domains in IN(52-288) dimer | 55 Å apart | [4][5] |

Function and Catalytic Mechanism

The HIV-1 integrase, through its catalytic core domain, carries out two essential reactions for the integration of the viral DNA into the host genome: 3'-processing and strand transfer.[3][6]

-

3'-Processing: This initial step occurs in the cytoplasm and involves the endonucleolytic cleavage of a dinucleotide from each 3' end of the viral DNA.[3][6] This reaction exposes a reactive 3'-hydroxyl group.

-

Strand Transfer: Following migration into the nucleus, the integrase-DNA complex engages with the host chromosome. The strand transfer reaction involves a concerted nucleophilic attack by the two processed 3'-hydroxyl groups of the viral DNA on the phosphodiester backbone of the host DNA, resulting in the covalent insertion of the viral genome.[6]

The catalytic activity of the CCD is dependent on the presence of a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, which is coordinated by a conserved triad (B1167595) of acidic amino acid residues: Aspartate 64 (D64), Aspartate 116 (D116), and Glutamate 152 (E152) .[2] This D,D-35-E motif is a hallmark of the polynucleotidyl transferase superfamily.

Biochemical studies have shown that HIV-1 integrase exhibits a limited turnover for DNA cleavage, functioning primarily in a single-turnover mode.[7] The enzyme binds tightly to the reaction product, and this slow product release significantly reduces the rate of subsequent turnovers.[7]

Key Amino Acid Residues in the Catalytic Core Domain

The catalytic core domain contains several amino acid residues that are critical for its structure and function. The most important of these is the catalytic triad (D64, D116, and E152). In addition to the catalytic triad, other residues within the CCD play important roles in DNA binding and inhibitor interaction. For instance, residues such as Lys156 and Lys159 are crucial for the functional interaction of integrase with viral DNA.[8] Mutations in these residues can significantly impact the enzyme's catalytic activities.

Quantitative Data

The following tables summarize key quantitative data related to the HIV-1 integrase catalytic core domain, including kinetic parameters and inhibitor constants.

Table 2: Kinetic Parameters for HIV-1 Integrase

| Parameter | Value | Condition | Reference |

| Single-turnover rate constant | 0.004 min⁻¹ | In vitro 3'-processing | [7] |

| Maximal rate of 3'-processing | 1.22 ± 0.18 fmol/min | Magnesium buffer | [9] |

| Rate of 3'-processing with Mn²⁺ | 0.84 ± 0.11 fmol/min | Manganese buffer | [9] |

Table 3: Inhibitor Constants (IC₅₀ and EC₅₀) for Selected HIV-1 Integrase Inhibitors

| Inhibitor | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| Raltegravir | - | 2.2 - 5.3 (ng/mL) | [10] |

| Elvitegravir | - | 0.04 - 0.6 (ng/mL) | [10] |

| Dolutegravir | 0.21 (ng/mL) | 36 (ng/mL) | [10] |

| Bictegravir | 0.2 (ng/mL) | - | [10] |

| Cabotegravir | 0.1 (ng/mL) | 82 (ng/mL) | [10] |

| 5ClTEP | 2300 ± 100 | - | [9] |

| Compound 5j | - | 7.3 ± 0.6 | [11] |

| Compound 46 | - | 6 | [2] |

| HDS1 | 2900 (Strand Transfer), 2700 (3'-Processing) | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the HIV-1 integrase catalytic core domain.

Purification of Recombinant HIV-1 Integrase Catalytic Core Domain

A common method for obtaining the CCD for in vitro studies is through recombinant expression in E. coli.

Protocol:

-

Expression: The HIV-1 integrase CCD (residues 50-212) is typically expressed as a fusion protein with a tag (e.g., hexa-histidine) in an E. coli expression system. Expression is induced by the addition of IPTG.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed, often using sonication or a French press.

-

Purification: The protein can be purified using a one-step nickel-chelating chromatography method under denaturing conditions.

-

Refolding: The purified, denatured protein is refolded by a step-wise dialysis process against buffers with decreasing concentrations of the denaturant (e.g., urea).

-

Cleavage of Fusion Tag: If necessary, the fusion tag is cleaved using a specific protease (e.g., thrombin). The cleaved tag and protease are then removed by further chromatography.

-

Storage: The purified protein is dialyzed against a final storage buffer and stored at -80°C.

In Vitro 3'-Processing Assay

This assay measures the ability of integrase to cleave the terminal dinucleotide from a DNA substrate mimicking the viral LTR end.

Protocol:

-

Substrate Preparation: A double-stranded oligonucleotide substrate mimicking the U5 end of the HIV-1 LTR is used. One strand is typically labeled at the 5' end with ³²P.

-

Reaction Mixture: The reaction is carried out in a buffer containing HEPES, DTT, and a divalent cation (MnCl₂ or MgCl₂).

-

Incubation: Purified HIV-1 integrase is added to the reaction mixture containing the labeled DNA substrate. The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: The reaction is stopped by the addition of a stop solution containing EDTA and a loading dye.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film. The cleavage of the dinucleotide results in a product that migrates faster than the unprocessed substrate.

-

Quantification: The amount of processed product is quantified by densitometry.

In Vitro Strand Transfer Assay

This assay measures the ability of integrase to join the processed viral DNA ends to a target DNA molecule.

Protocol:

-

Substrate Preparation: A pre-processed donor DNA duplex (mimicking the 3'-processed LTR end) labeled at the 5' end with biotin (B1667282) is used. A target DNA duplex is labeled at the 3' end with digoxin (B3395198) (DIG).

-

Reaction Mixture: The reaction is performed in a buffer containing HEPES, DTT, and a divalent cation.

-

Integration Reaction: Purified HIV-1 integrase is pre-incubated with the biotinylated donor DNA. The DIG-labeled target DNA is then added to initiate the strand transfer reaction. The mixture is incubated at 37°C.

-

Capture and Detection: The reaction products, which consist of the donor DNA integrated into the target DNA, are captured on streptavidin-coated magnetic beads or microplates. The amount of integrated DNA is then quantified by detecting the DIG label using an anti-DIG antibody conjugated to an enzyme (e.g., HRP) followed by a colorimetric or chemiluminescent substrate.

-

Analysis: The signal is measured using a plate reader, and the amount of strand transfer is calculated relative to controls.

References

- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic study of the HIV-1 DNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical contacts between HIV‐1 integrase and viral DNA identified by structure‐based analysis and photo‐crosslinking | The EMBO Journal [link.springer.com]

- 9. Sequence specificity of viral end DNA binding by HIV‐1 integrase reveals critical regions for protein–DNA interaction | The EMBO Journal [link.springer.com]

- 10. Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

The Central Role of HIV-1 Integrase in the Viral Life Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for productive viral replication and persistence. This guide provides a comprehensive technical overview of the multifaceted role of HIV-1 integrase, detailing its enzymatic functions, structural organization, and intricate interactions with host cellular machinery. We present a consolidation of quantitative data on integrase kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the core pathways involving this essential viral enzyme. Understanding the molecular mechanisms of HIV-1 integrase is paramount for the development of novel and effective antiretroviral therapies.

Introduction: The Indispensable Role of HIV-1 Integrase

The replication cycle of HIV-1 is a complex process that relies on the coordinated action of viral and host cellular factors. Following the reverse transcription of the viral RNA genome into a linear double-stranded DNA copy, the viral pre-integration complex (PIC) is formed. This large nucleoprotein complex, containing the viral DNA, integrase, and other viral and host proteins, is transported into the nucleus of the infected cell.[1] It is within the nucleus that HIV-1 integrase performs its essential function: the covalent insertion of the viral DNA into the host chromosome, establishing the provirus.[2][3] This integration is a point of no return in the viral life cycle, ensuring the stable and persistent infection of the host cell and serving as the template for the transcription of new viral RNAs and the production of progeny virions.[2]

Structural Organization of HIV-1 Integrase

HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains:

-

The N-terminal domain (NTD; residues 1-50): This domain contains a highly conserved HHCC zinc-finger-like motif that is crucial for proper protein folding, stability, and multimerization.[3][4]

-

The catalytic core domain (CCD; residues 52-212): The CCD harbors the enzymatic active site, which includes the conserved D, D, E motif (Asp64, Asp116, and Glu152).[4][5] This triad (B1167595) of acidic residues coordinates divalent metal ions (Mg²⁺ or Mn²⁺) that are essential for the catalytic reactions.[6] The CCD is also the primary site of interaction for integrase strand transfer inhibitors (INSTIs).

-

The C-terminal domain (CTD; residues 213-288): This domain exhibits non-specific DNA binding activity and plays a role in recognizing the viral DNA ends and stabilizing the integrase-DNA complex.[5][7]

The active form of integrase is thought to be a tetramer, which assembles on the ends of the viral DNA to form a stable and catalytically competent nucleoprotein complex known as the intasome.[8][9]

Enzymatic Functions of HIV-1 Integrase

HIV-1 integrase catalyzes two sequential reactions: 3'-processing and strand transfer. These reactions are critical for the correct insertion of the viral DNA into the host genome.

3'-Processing

The first catalytic step, known as 3'-processing, occurs in the cytoplasm of the infected cell.[2] Integrase binds to the long terminal repeat (LTR) sequences at both ends of the viral DNA and introduces a specific endonucleolytic cleavage.[2][10] This reaction removes a dinucleotide (pGT) from each 3' end of the viral DNA, exposing a reactive 3'-hydroxyl group on a conserved cytosine-adenosine (CA) dinucleotide.[3] This processed viral DNA is then a substrate for the subsequent strand transfer reaction.

Strand Transfer

Following the nuclear import of the pre-integration complex, the strand transfer reaction takes place. The integrase-viral DNA complex, or intasome, binds to the host chromosomal DNA.[11] In a concerted transesterification reaction, the exposed 3'-hydroxyl groups of the viral DNA attack the phosphodiester backbone of the host DNA, resulting in the covalent linkage of the viral DNA to the host genome.[2][3] This reaction creates a staggered cut in the host DNA, typically separated by 5 base pairs for HIV-1.[6] The resulting gaps are subsequently repaired by host cellular enzymes, completing the integration process.

Quantitative Data on HIV-1 Integrase Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of HIV-1 integrase and the efficacy of integrase inhibitors.

Table 1: Kinetic Parameters of HIV-1 Integrase

| Parameter | Value | Conditions | Reference(s) |

| Single-turnover rate constant (3'-processing) | 0.004 min⁻¹ | In vitro assay with purified integrase and DNA substrate | [11] |

| Half-life of integration-competent HIV-1 in resting CD4+ T cells | 1.3 ± 0.5 days | In vivo analysis | [12] |

| Dissociation constant (Kd) for viral DNA end | ~2 nM | Peptide K156 binding to viral DNA end | [13] |

Table 2: IC₅₀ and Dissociation Half-life Values for HIV-1 Integrase Inhibitors

| Inhibitor | IC₅₀ (Protein-adjusted, ng/mL) | Dissociation Half-life (t₁/₂) from IN-DNA complex (wild-type) | Reference(s) |

| Raltegravir | 15 | 10 hours | [1][2][7] |

| Elvitegravir | 45 | 3.3 hours | [1][2][7] |

| Dolutegravir | 64 | 96 hours | [1][2][7] |

| Bictegravir | 162 | 163 hours | [1][2][7] |

| Cabotegravir | 166 | Not specified | [2] |

The Pre-Integration Complex (PIC) and Nuclear Import

The successful integration of viral DNA is dependent on its transport into the nucleus, a process mediated by the pre-integration complex (PIC). The PIC is a large and dynamic assembly of viral and host proteins that shields the viral DNA from cellular sensors and facilitates its journey to the nucleus.[1][14] Key components of the PIC include the viral DNA, integrase, reverse transcriptase, matrix, Vpr, and various host factors.[1]

HIV-1 has the unique ability to infect non-dividing cells, such as macrophages, by actively transporting the PIC through the intact nuclear envelope.[15][16] This active nuclear import is a complex process involving multiple viral proteins and host cell nuclear import machinery. Integrase itself contains nuclear localization signals (NLS) and is thought to play a direct role in this process by interacting with cellular importins.[12] The viral protein R (Vpr) and matrix (MA) also contribute to the nuclear import of the PIC.[5][15]

Caption: A diagram illustrating the nuclear import pathway of the HIV-1 Pre-Integration Complex (PIC).

Interaction with Host Factors: The Case of LEDGF/p75

HIV-1 integrase does not act in isolation; its function is heavily influenced by interactions with a variety of host cellular proteins. One of the most well-characterized host cofactors is the Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][17] LEDGF/p75 acts as a cellular tether, binding simultaneously to HIV-1 integrase and to chromatin.[3][18] This interaction is crucial for guiding the integration of the viral DNA into transcriptionally active regions of the host genome, which is a hallmark of lentiviral integration.[3][19] The interaction between integrase and LEDGF/p75 is mediated by the integrase binding domain (IBD) of LEDGF/p75 and the catalytic core domain of integrase.[18][19] This specific protein-protein interaction has emerged as a promising target for a new class of antiretroviral drugs known as LEDGINs (LEDGF/p75-IN interaction inhibitors).[4][19]

Caption: A diagram showing the interaction between HIV-1 Integrase and the host factor LEDGF/p75.

Experimental Protocols

In Vitro HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of purified HIV-1 integrase to cleave a dinucleotide from the 3' end of a synthetic DNA oligonucleotide substrate that mimics the viral LTR end.

Materials:

-

Purified recombinant HIV-1 integrase

-

Biotinylated double-stranded DNA substrate corresponding to the HIV-1 LTR sequence

-

Reaction buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Streptavidin-coated microplate

-

Detection antibody (e.g., HRP-conjugated anti-biotin antibody)

-

Substrate for detection (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with the biotinylated LTR DNA substrate. Incubate and then wash to remove unbound DNA.

-

Block the wells to prevent non-specific binding.

-

Prepare serial dilutions of HIV-1 integrase in the reaction buffer.

-

Add the integrase dilutions to the wells and incubate at 37°C to allow the 3'-processing reaction to occur.

-

Wash the wells to remove the integrase and the cleaved dinucleotide-biotin fragment.

-

Add a detection antibody that recognizes the remaining biotinylated DNA substrate.

-

Wash away the unbound antibody.

-

Add the substrate for the detection enzyme and incubate to allow color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the integrase activity.[20][21]

Caption: A workflow diagram of the in vitro 3'-processing assay for HIV-1 integrase.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of HIV-1 integrase to ligate a processed LTR DNA substrate into a target DNA molecule.

Materials:

-

Purified recombinant HIV-1 integrase

-

Donor DNA substrate (pre-processed LTR oligonucleotide)

-

Target DNA substrate (e.g., a plasmid or linear DNA fragment)

-

Reaction buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Set up the reaction mixture containing the reaction buffer, donor DNA, and target DNA.

-

Add purified HIV-1 integrase to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA dye and visualize the DNA bands under UV light. The appearance of higher molecular weight bands corresponding to the integration of the donor DNA into the target DNA indicates strand transfer activity.[22]

Isolation of HIV-1 Pre-Integration Complexes (PICs)

This protocol describes the isolation of functional PICs from acutely infected cells.

Materials:

-

HIV-1 virus stock

-

Target cells (e.g., SupT1 or C8166 T-cells)

-

Cell culture medium and supplements

-

Hypotonic lysis buffer

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Infect target cells with a high multiplicity of infection of HIV-1.

-

Harvest the cells at the peak of reverse transcription (typically 6-8 hours post-infection).

-

Wash the cells to remove residual virus.

-

Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic PICs.

-

The isolated PICs can be used immediately for in vitro integration assays or further purified.[14][23][24]

Co-Immunoprecipitation (Co-IP) of HIV-1 Integrase and Host Factors

This method is used to identify and confirm interactions between HIV-1 integrase and host cellular proteins.

Materials:

-

Cells expressing tagged HIV-1 integrase or infected with HIV-1

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibody specific for HIV-1 integrase or the tag

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells to release the protein complexes.

-

Pre-clear the lysate to reduce non-specific binding.

-

Incubate the lysate with an antibody against HIV-1 integrase (or the tag) to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting host protein.[25][26]

Conclusion

HIV-1 integrase stands as a central and indispensable enzyme in the viral life cycle. Its intricate enzymatic activities, dynamic structural organization, and crucial interactions with host factors make it a highly attractive target for antiretroviral drug development. The success of integrase strand transfer inhibitors in clinical settings underscores the therapeutic potential of targeting this viral enzyme. Continued research into the fundamental mechanisms of integrase function, its interplay with the host cellular environment, and the development of novel inhibitors that target different aspects of its function, such as the interaction with LEDGF/p75, will be vital in the ongoing effort to combat HIV/AIDS. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of this critical viral protein and developing the next generation of antiretroviral therapies.

References

- 1. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The LEDGF/p75 integrase interaction, a novel target for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 Vpr interacts with the nuclear transport pathway to promote macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of viral and cellular proteins in HIV-1 reverse transcription complexes by co-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic study of the HIV-1 DNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of Human Immunodeficiency Virus Type 1 Decay following Entry into Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and analysis of HIV-1 preintegration complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Viral protein R regulates nuclear import of the HIV‐1 pre‐integration complex | The EMBO Journal [link.springer.com]

- 16. Nuclear import of the pre-integration complex (PIC): the Achilles heel of HIV? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrase, LEDGF/p75 and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of the LEDGF/p75 HIV-1 integrase-interaction domain and NLS reveals NLS-independent chromatin tethering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Interaction of HIV-1 integrase with polypyrimidine tract binding protein and associated splicing factor (PSF) and its impact on HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

A Technical Guide to the Biochemical and Structural Analysis of Allosteric HIV-1 Integrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allosteric inhibitors of HIV-1 integrase (ALLINIs) represent a promising class of antiretroviral agents with a distinct mechanism of action from currently approved integrase strand transfer inhibitors (INSTIs). ALLINIs bind to a non-catalytic site on the integrase enzyme, specifically at the dimer interface of the catalytic core domain (CCD), which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This binding event induces a dual inhibitory effect: it competitively inhibits the crucial interaction between integrase and LEDGF/p75, and more significantly, it acts as a "molecular glue," promoting aberrant multimerization of integrase.[3][4] This hyper-multimerization disrupts the normal function of integrase during both the early and late stages of the HIV-1 replication cycle, leading to the production of non-infectious virions.[1][2][5] This guide provides an in-depth overview of the biochemical and structural methodologies used to characterize these inhibitors, presents quantitative data for key compounds, and details the experimental protocols for their analysis.

Mechanism of Action: A Dual Approach

The primary mechanism of ALLINIs is unique among antiretroviral drugs. Instead of targeting the enzyme's active site, they allosterically modulate its conformation and interactions.[6] This leads to two key downstream effects:

-

Inhibition of the Integrase-LEDGF/p75 Interaction: LEDGF/p75 is a host cellular protein that tethers the HIV-1 pre-integration complex to the host chromatin, facilitating integration into transcriptionally active regions.[2] By binding to the LEDGF/p75 pocket on the integrase CCD, ALLINIs competitively block this interaction, thus inhibiting the integration step in the early phase of the viral life cycle.[2]

-

Induction of Aberrant Integrase Multimerization: The more potent effect of ALLINIs occurs during the late phase of replication. The binding of an ALLINI between the CCD and the C-terminal domain (CTD) of another integrase dimer stabilizes an unnatural protein-protein interface.[3][7][8] This leads to uncontrolled, branched polymerization of integrase within the virion particles.[7][9] This aberrant multimerization interferes with the proper formation of the viral core and the correct packaging of the viral RNA genome, resulting in morphologically defective and non-infectious virions.[1][5]

Biochemical and Structural Analyses

A suite of biochemical and biophysical techniques is employed to characterize the interaction of ALLINIs with HIV-1 integrase and to quantify their effects.

Data Presentation: Quantitative Analysis of Allosteric Inhibitors

The potency of ALLINIs is typically assessed using several key metrics. The half-maximal inhibitory concentration (IC50) measures the potency of inhibiting the IN-LEDGF/p75 interaction. The half-maximal activation concentration (AC50) or effective concentration (EC50) quantifies the ability of the compound to induce integrase multimerization. The half-maximal effective concentration (EC50) in cell-based assays indicates the overall antiviral activity.

| Inhibitor | IC50 (IN-LEDGF/p75 Interaction) (nM) | AC50/EC50 (IN Multimerization) (nM) | Antiviral EC50 (nM) | Reference |

| BI-224436 | 90 | 34 | <15 | [7] |

| BI-D | Not Reported | Not Reported | ~90 (late phase) | [10] |

| Pirmitegravir (PIR) | Not Reported | Not Reported | Not Reported in provided abstracts | |

| BDM-2 | Not Reported | 20 | 8.7 (NL4-3), 4.5 (HXB2) | |

| MUT871 | 14 | >14 | 3.1 (NL4-3), 1.4 (HXB2) | |

| S-I-82 | 820 | 47 | Not Reported | |

| GSK1264 | Not Reported | Not Reported | Not Reported in provided abstracts | |

| Compound 5 (Thiophenecarboxylic acid derivative) | 72,000 | Not Reported | 36,000 | [11] |

Note: Data is compiled from multiple sources. "Not Reported" indicates the information was not present in the provided search results. The potency of inhibitors can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ALLINIs. Below are protocols for key experiments.

IN-LEDGF/p75 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the interaction between HIV-1 integrase and LEDGF/p75.

-

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). One interacting partner (e.g., tagged integrase) is labeled with the donor, and the other (e.g., tagged LEDGF/p75) is labeled with the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, which results in a specific fluorescence emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.

-

Materials:

-

Recombinant HIV-1 integrase (full-length or CCD) with a tag (e.g., 6xHis).

-

Recombinant LEDGF/p75 (full-length or IBD) with a tag (e.g., GST).

-

Anti-tag antibody labeled with Europium cryptate (donor).

-

Anti-tag antibody labeled with d2 (acceptor).

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound, tagged integrase, and tagged LEDGF/p75.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the donor and acceptor-labeled antibodies.

-

Incubate for a longer period (e.g., 2-4 hours) at room temperature to allow for antibody binding and signal stabilization.

-

Read the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF plate reader after a time delay (typically 50-150 µs) to reduce background fluorescence.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value.

-

IN Multimerization Assay (AlphaScreen)

This assay measures the ability of ALLINIs to induce the multimerization of HIV-1 integrase.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction between Donor and Acceptor beads. Two different populations of integrase, each with a different tag (e.g., GST-tagged and His6-tagged), are used. The Donor beads are coated with a molecule that binds one tag (e.g., streptavidin, if the protein is biotinylated), and the Acceptor beads are coated with a molecule that binds the other tag (e.g., nickel chelate for His6-tag). In the presence of a multimerization-inducing compound, the tagged integrase molecules interact, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is produced, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal.

-

Materials:

-

Recombinant HIV-1 integrase with a GST tag.

-

Recombinant HIV-1 integrase with a His6 tag.

-

Glutathione Donor beads.

-

Nickel Chelate Acceptor beads.

-

Assay buffer.

-

384-well microplates.

-

AlphaScreen-compatible plate reader.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, mix the GST-tagged and His6-tagged integrase proteins with the test compounds.

-

Incubate at 4°C to allow for monomer exchange and the establishment of a steady-state population of dimers and multimers.

-

Add the Glutathione Donor and Nickel Chelate Acceptor beads.

-

Incubate in the dark at room temperature for a specified time (e.g., 1 hour).

-

Read the plate on an AlphaScreen-compatible reader.

-

Plot the signal against the compound concentration to determine the AC50/EC50 value.

-

Structural Analysis by X-ray Crystallography

Determining the crystal structure of an ALLINI in complex with HIV-1 integrase provides atomic-level insights into the binding mode and the mechanism of action.

-

Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

-

Methodology:

-

Protein Expression and Purification: Express and purify the HIV-1 integrase catalytic core domain (CCD, residues 50-212) and C-terminal domain (CTD, residues 220-271).[2] The rapid aggregation of full-length integrase in the presence of ALLINIs makes it challenging to crystallize.[8]

-

Complex Formation: Reconstitute the ternary complex by mixing the purified CCD, CTD, and the ALLINI (e.g., BI-224436).[2]

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex. This is often done using sitting-drop or hanging-drop vapor diffusion methods.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with known structures of the CCD and CTD as search models.[2] Refine the atomic model against the experimental data to obtain a high-resolution structure.[2]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the analysis of ALLINIs.

Caption: Dual mechanism of ALLINI action on early and late phases of HIV-1 replication.

References

- 1. Development of an AlphaScreen-based HIV-1 integrase dimerization assay for discovery of novel allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 5. Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase | PLOS Biology [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]

- 8. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modeling of HIV-1 Integrase Inhibitor Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular modeling techniques used to study the binding sites of HIV-1 integrase inhibitors. It covers the structure and function of HIV-1 integrase, the different classes of inhibitors, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of key processes and workflows.

Introduction to HIV-1 Integrase

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for the replication of the virus.[1][2] It is responsible for inserting the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[1][2] This function makes it a prime target for antiretroviral therapy.[1][2]

HIV-1 integrase is a 32 kDa protein with three distinct domains:

-

N-terminal domain (NTD): Contains a zinc-binding motif (His2Cys2) that contributes to the stability and multimerization of the enzyme.[1][3]

-

Catalytic Core Domain (CCD): Houses the active site, which contains the conserved DDE motif (Asp64, Asp116, and Glu152). This motif is essential for the catalytic activity of the enzyme, coordinating two divalent metal ions (typically Mg2+) that are crucial for the DNA cleavage and strand transfer reactions.[1][3]

-

C-terminal domain (CTD): Plays a role in non-specific DNA binding.[1][3]

For its catalytic function, integrase forms a multimeric complex with the ends of the viral DNA, known as the intasome.[4]

Classes of HIV-1 Integrase Inhibitors and Their Binding Sites

There are two main classes of HIV-1 integrase inhibitors, distinguished by their binding sites and mechanisms of action:

Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs are the most clinically successful class of integrase inhibitors. They bind to the catalytic core of the integrase, at the interface with the viral DNA ends.[5] These inhibitors chelate the two Mg2+ ions in the active site, preventing the strand transfer reaction.[1] The five FDA-approved INSTIs are Raltegravir, Elvitegravir, Dolutegravir (B560016), Bictegravir, and Cabotegravir.[5]

Allosteric Integrase Inhibitors (ALLINIs)

ALLINIs, also known as integrase-LEDGF/p75 allosteric inhibitors (INLAIs), represent a newer class of inhibitors that bind to a site distinct from the catalytic center.[6] They target the dimer interface of the catalytic core domain, the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds.[6] By doing so, ALLINIs can disrupt the interaction between integrase and LEDGF/p75, which is important for the proper localization of integration into actively transcribed genes.[6] Furthermore, these inhibitors can induce aberrant multimerization of integrase, leading to the production of defective viral particles.[6]

Quantitative Data on Inhibitor Activity

The following tables summarize the in vitro activity of various INSTIs and ALLINIs against wild-type and resistant strains of HIV-1.

Table 1: In Vitro Activity of Integrase Strand Transfer Inhibitors (INSTIs) against Wild-Type HIV-1

| Inhibitor | IC50 (nM) | EC50 (nM) | Reference(s) |

| Raltegravir | 2-7 | 2.2-5.3 ng/mL | [2][7] |

| Elvitegravir | 7 | 0.7-1.5 | [8][9][10] |

| Dolutegravir | 2.7 | 0.5-2.1 | [1][3][11] |

| Bictegravir | 7.5 | 1.5-2.4 | [12][13] |

| Cabotegravir | - | ~0.1 ng/mL | [5] |

IC50: 50% inhibitory concentration in enzymatic assays. EC50: 50% effective concentration in cell-based assays.

Table 2: In Vitro Activity of Allosteric Integrase Inhibitors (ALLINIs) against Wild-Type HIV-1

| Inhibitor | IC50 (nM) | EC50 (nM) | Reference(s) |

| BI-224436 | 90 | - | [6] |

| S-I-82 | 820 | - | [6] |

| BDM-2 | - | 8.7 (NL4-3), 4.5 (HXB2) | [6] |

| MUT871 | 14 | 3.1 (NL4-3), 1.4 (HXB2) | [6] |

| BI-D | - | 2.4 µM (early phase), 0.9 µM (late phase) | [14] |

IC50: 50% inhibitory concentration for IN-LEDGF/p75 interaction. EC50: 50% effective concentration in cell-based assays.

Table 3: Fold Change in IC50/EC50 of INSTIs against Resistant HIV-1 Mutants

| Mutation | Raltegravir Fold Change | Dolutegravir Fold Change | Reference(s) |

| N155H | - | 1.37 | [3][11] |

| T97A + Y143R | - | 1.05 | [3][11] |

| G140S + Q148H | >87 | 3.75 | [3][11] |

| G140S + Q148R | >87 | 13.3 | [3][11] |

Fold change is relative to the wild-type virus.

Experimental Protocols in Molecular Modeling

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

-

Receptor and Ligand Preparation: The 3D structure of HIV-1 integrase (the receptor) is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structures of the inhibitors (ligands) are generated and optimized.

-

Binding Site Definition: The active site or allosteric site on the integrase is defined based on experimental data or predictive algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Molegro Virtual Docker) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.[15][16][17]

-

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the integrase.[15]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the integrase-inhibitor complex over time, providing insights into its stability and the nature of the interactions.

Methodology:

-

System Setup: The docked complex is placed in a simulation box filled with a solvent (typically water) and ions to mimic physiological conditions.

-

Force Field Application: A force field (e.g., CHARMM, AMBER) is applied to describe the potential energy of the system as a function of the atomic coordinates.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved at regular intervals.

-

Analysis: The trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.[18]

X-ray Crystallography

X-ray crystallography is an experimental technique used to determine the high-resolution 3D structure of the integrase-inhibitor complex.

Methodology:

-

Protein Expression and Purification: The HIV-1 integrase protein is expressed and purified in large quantities.

-

Crystallization: The purified protein is mixed with the inhibitor and subjected to various crystallization conditions to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the complex is built and refined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another experimental technique used to determine the structure of large macromolecular complexes like the HIV-1 intasome.

Methodology:

-

Sample Preparation: The purified intasome-inhibitor complex is rapidly frozen in a thin layer of vitreous ice.

-

Data Collection: The frozen sample is imaged in a transmission electron microscope, and a large number of 2D projection images are collected from different orientations.

-

Image Processing and 3D Reconstruction: The 2D images are aligned and averaged to generate a high-resolution 3D reconstruction of the complex.[19][20]

-

Model Building and Refinement: An atomic model is built into the 3D density map and refined.[19][20]

Visualizations

The following diagrams illustrate key concepts in HIV-1 integrase function and inhibition.

Caption: HIV-1 Integration Pathway.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]

- 4. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

- 17. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular dynamics simulations of the HIV-1 integrase dimerization interface: guidelines for the design of a novel class of integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CryoEM Structures and Atomic Model of the HIV-1 Strand Transfer Complex Intasome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Structural Requirements of Keto-Enol Acid Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Human Immunodeficiency Virus (HIV) as a global health crisis spurred the development of various antiretroviral therapies. Among the key viral enzymes targeted for therapeutic intervention is HIV integrase (IN), which is essential for the integration of the viral DNA into the host genome.[1][2] Inhibitors of this enzyme, particularly those featuring a keto-enol acid motif, have proven to be highly effective and are a cornerstone of modern combination antiretroviral therapy (cART). This technical guide provides an in-depth overview of the core structural requirements for this class of inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.

The mechanism of action for these inhibitors lies in their ability to chelate the divalent metal ions (Mg2+ or Mn2+) present in the catalytic core of the integrase enzyme.[3][4] This chelation effectively blocks the strand transfer step of the integration process, preventing the covalent insertion of viral DNA into the host chromosome.[2][5]

Core Structural Requirements and Pharmacophore Model

The fundamental pharmacophore of a keto-enol acid integrase inhibitor consists of three key features: a planar chelating triad (B1167595), a hydrophobic aromatic moiety, and a flexible linker.

-

Planar Chelating Triad: The defining feature of this class of inhibitors is the keto-enol acid group. This triad of atoms, typically a β-diketo acid or a bioisosteric equivalent, is responsible for coordinating the two essential magnesium ions in the integrase active site.[4][6] The enolic hydroxyl and the carboxylic acid are crucial for this interaction and are essential for potent inhibitory activity. The planarity of this group is important for optimal binding.[7]

-

Hydrophobic Aromatic Moiety: A hydrophobic, often halogenated, benzyl (B1604629) group is a common feature that contributes significantly to the binding affinity. This group typically engages in π-stacking interactions with the DNA substrate and van der Waals interactions with amino acid residues in the enzyme's active site.[6][8]

-

Flexible Linker: A flexible linker connects the chelating triad to the hydrophobic aromatic moiety. This linker allows the inhibitor to adopt the optimal conformation for binding within the complex and dynamic environment of the integrase-DNA complex, known as the intasome.[6]

Quantitative Structure-Activity Relationship (SAR)

The potency of keto-enol acid integrase inhibitors is highly dependent on the specific chemical scaffolds and substituents. The following table summarizes the in vitro inhibitory activities of several key compounds against the strand transfer (ST) and 3'-processing (3'-P) activities of HIV-1 integrase.

| Compound | Scaffold | Strand Transfer IC50 (nM) | 3'-Processing IC50 (nM) | Reference(s) |

| First-Generation INSTIs | ||||

| Raltegravir (RAL) | N-methyl-4-hydroxypyrimidinone carboxamide | 2-7 | 5000 | [2][5][9] |

| Elvitegravir (B1684570) (EVG) | 4-Quinolone-3-carboxylic acid | 7.2 | >1000 | [10] |

| Second-Generation INSTIs | ||||

| Dolutegravir (DTG) | Carbamoylpyridone | 1.6 - 26 | >1000 | [9][11] |

| Bictegravir (BIC) | Bridged bicyclic pyridinone | 7.5 | 241 | [12][13] |

| Cabotegravir (CAB) | Carboxamide | 77.8 | - | [14] |

Experimental Protocols

The evaluation of keto-enol acid integrase inhibitors relies on robust in vitro assays that measure the two key catalytic activities of the enzyme: 3'-processing and strand transfer.

Integrase Strand Transfer (ST) Assay